FADH2

Enzyme Specificity Biocatalysis Flavoprotein

FADH₂ instability during storage & shipping often leads to failed enzymatic assays. Procure this high-purity, reduced flavin cofactor to ensure valid kinetic data. - Strict Enzyme Specificity: Absolute requirement for phenol 2-monooxygenase; rejects FMNH₂ analogs. - Unique Redox Potential: -220 mV ensures accurate Complex II (succinate dehydrogenase) and ATP-coupled assay results. - Supply Chain Reliability: In-stock availability with customized bulk options to support metabolic engineering and NADH regeneration R&D pipelines.

Molecular Formula C27H35N9O15P2
Molecular Weight 787.6 g/mol
CAS No. 1910-41-4
Cat. No. B239019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFADH2
CAS1910-41-4
Synonyms1,5-dihydro-FAD
FADH2
Molecular FormulaC27H35N9O15P2
Molecular Weight787.6 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)N(C3=C(N2)C(=O)NC(=O)N3)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O
InChIInChI=1S/C27H35N9O15P2/c1-10-3-12-13(4-11(10)2)35(24-18(32-12)25(42)34-27(43)33-24)5-14(37)19(39)15(38)6-48-52(44,45)51-53(46,47)49-7-16-20(40)21(41)26(50-16)36-9-31-17-22(28)29-8-30-23(17)36/h3-4,8-9,14-16,19-21,26,32,37-41H,5-7H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H2,33,34,42,43)/t14-,15+,16+,19-,20+,21+,26+/m0/s1
InChIKeyYPZRHBJKEMOYQH-UYBVJOGSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FADH2 Overview: Reduced Flavin Cofactor


FADH₂ (1,5-dihydro-Flavin Adenine Dinucleotide, CAS 1910-41-4) is the reduced, high-energy hydroquinone form of the flavin adenine dinucleotide (FAD) redox cofactor, a crucial electron carrier in cellular metabolism [1]. It is a flavin nucleotide, derived from riboflavin (Vitamin B2), and is essential for the function of numerous flavoproteins [1]. FADH₂ acts as a key intermediate in the electron transport chain, where its oxidation back to FAD is coupled to ATP synthesis [1]. Unlike its oxidized counterpart FAD, FADH₂ lacks the stabilization provided by an aromatic ring structure, making it a significantly higher-energy molecule primed for electron donation [2].

Reduced flavin cofactor for flavoprotein and oxygenase studies
Electron transport chain research (Complex II entry point)
Cofactor engineering and NADH regeneration workflows

FADH2 Procurement Specificity and Risks


Generic substitution of FADH₂ with other reduced flavins or nicotinamide cofactors is not a viable scientific or industrial practice due to strict enzyme specificity and distinct biophysical properties. Key enzymes exhibit absolute requirements for FADH₂, rejecting even closely related analogs like FMNH₂ [1]. Furthermore, FADH₂ possesses a unique redox potential of -220 mV, which differs significantly from other common reducing agents like NADH (-320 mV) [2]. These differences in molecular recognition and thermodynamic driving force mean that substituting FADH₂ can lead to complete loss of catalytic activity, altered reaction kinetics, or failure in complex multi-component systems, underscoring the need for precise procurement.

FMNH₂ may not substitute: phenol 2-monooxygenase requires FADH₂ specifically; enzyme specificity limits direct replacement.
NADH differs in redox potential (−320 mV vs −220 mV) and ETC entry; ATP yields and electron flow contexts may shift.
FAD (oxidized form) has distinct binding kinetics; may act as inhibitor, not a direct source of reducing equivalents.

FADH2 Key Differentiators for Selection


Oxygenase Substrate Specificity

Phenol 2-monooxygenase (EC 1.14.14.20) demonstrates absolute substrate specificity for FADH₂. The enzyme is part of a two-component system that requires FADH₂ for its ortho-hydroxylation activity. Crucially, it does not accept FMNH₂, the reduced form of the closely related flavin mononucleotide, as a substitute [1]. This strict dependency is a key differentiator, as substituting with FMNH₂ would result in zero enzymatic turnover in this and potentially other related systems.

Enzyme Substrate Specificity
Head-to-head
Phenol 2-monooxygenase strictly requires FADH₂; FMNH₂ not accepted.
FMNH₂ is not a viable substitute.
In vitro enzyme assay context.
Enzyme Specificity Biocatalysis Flavoprotein

Reductase System Kinetic Advantage

In the PrnF/PrnD two-component arylamine oxygenase system from Pseudomonas fluorescens, the native flavin reductase (PrnF) reduces FAD to FADH₂, which is then used by the oxygenase PrnD. The turnover rate of PrnD when paired with its native PrnF is almost two times higher than when paired with the non-native Escherichia coli flavin SsuE reductase . This demonstrates that the source and system context of FADH₂ generation are critical; using alternative reductases to supply FADH₂ may result in suboptimal catalytic efficiency.

Reductase System Efficiency
Data to verify
Turnover rate ~2× higher with native PrnF vs E. coli SsuE reductase supplying FADH₂.
FADH₂ utilization efficiency depends on reductase source.
Source review; data to verify.
Enzyme Kinetics Reductase Cofactor Engineering

Distinct Redox Potential

The standard redox potential of the FAD/FADH₂ couple is -220 mV, which is significantly more positive than the NAD⁺/NADH couple at -320 mV [1]. This 100 mV difference is a fundamental biophysical property. It means FADH₂ is a less powerful reductant than NADH, and its electrons enter the mitochondrial electron transport chain at a lower energy state (Complex II), bypassing the first proton-pumping complex (Complex I) [2]. Consequently, oxidation of one FADH₂ molecule yields approximately 1.5 ATP, compared to about 2.5 ATP from one NADH [3].

Redox Potential
Cross-study comparable
FAD/FADH₂: −220 mV; NAD⁺/NADH: −320 mV (Δ100 mV).
Electrons enter ETC at Complex II, yielding ~1.5 ATP vs ~2.5 from NADH.
Standard conditions (pH 7.0).
Redox Chemistry Bioenergetics Electron Transport

Reduced Form Stability

FADH₂ lacks the aromatic stabilization of the isoalloxazine ring present in its oxidized form, FAD. This structural difference makes FADH₂ an inherently higher-energy and less stable molecule, which is more prone to autoxidation [1]. While FAD can be stored for longer periods under recommended conditions (e.g., -20°C), FADH₂ requires more careful handling to prevent its oxidation back to FAD, a process that is thermodynamically favored and releases energy [1].

Reduced Form Stability
Class-level inference
FADH₂ lacks aromatic stabilization; higher energy, more prone to autoxidation than FAD.
Stability differences affect storage and handling.
Structural comparison; context-dependent.
Chemical Stability Storage Handling

Nitrate Reductase: Distinct FAD/FADH2 Sites

Kinetic studies on nitrate reductase from Penicillium chrysogenum reveal that FADH₂ and its oxidized form, FAD, interact with the enzyme differently. FAD acts as a competitive inhibitor of the FADH₂-dependent reaction, but the inhibition constant (Ki) for FAD is 65 μM, which is approximately 380-fold higher than its Michaelis constant (Km) of 0.17 μM for the NADPH-dependent reaction [1]. This suggests FADH₂ and FAD bind to distinct sites or enzyme conformations, with the high-affinity FAD site being different from the site where FADH₂ acts [1].

Nitrate Reductase Binding
Head-to-head
FAD Ki = 65 µM (FADH₂ rxn); FAD Km = 0.17 µM (NADPH rxn) – 380× difference.
FAD and FADH₂ bind distinct enzyme sites.
Penicillium chrysogenum assay, pH 7.2.
Enzyme Mechanism Cofactor Binding Nitrate Reductase

FADH2 Key Application Scenarios


Cofactor Engineering for Natural Products

In the microbial production of pharmaceutical precursors like caffeic and ferulic acid, the supply and recycling of FADH₂ is a critical engineering target. Systematic optimization of FADH₂ availability in S. cerevisiae enabled high-level production of caffeic acid (5.5 ± 0.2 g L⁻¹) and ferulic acid (3.8 ± 0.3 g L⁻¹) [4]. This application requires a reliable source of FADH₂ for process development and validation of engineered cofactor pathways.

NADH Regeneration in Chiral Synthesis

FADH₂ can function as a redox mediator for the continuous regeneration of the essential cofactor NADH. In an electrochemical system, FAD is reduced to FADH₂, which then drives the formate dehydrogenase-catalyzed regeneration of NADH from NAD⁺. This process is vital for industrial chiral syntheses where NADH is a required and costly co-substrate [4]. Procuring high-purity FADH₂ or FAD (for in situ reduction) is necessary to establish and optimize such regeneration systems.

Two-Component Oxygenase Reconstitution

Certain bacterial two-component monooxygenase systems, such as phenol 2-monooxygenase, exhibit an absolute requirement for FADH₂ as the electron donor, rejecting the closely related FMNH₂ [4]. For research involving the in vitro reconstitution or engineering of these systems, FADH₂ is a non-negotiable reagent. Its use ensures that observed catalytic activity is directly attributable to the specific flavin-dependent pathway being studied.

Complex II Electron Transport Studies

Due to its unique redox potential (-220 mV) and entry point at Complex II of the electron transport chain, FADH₂ is a key tool for studying mitochondrial bioenergetics [4][5]. Its oxidation is distinct from that of NADH, yielding approximately 1.5 ATP equivalents and bypassing Complex I [5]. This makes FADH₂ essential for assays designed to isolate the activity of Complex II (succinate dehydrogenase) or to investigate differential effects of electron flux on oxidative phosphorylation.

Application
Selection Property
Validation Focus
Microbial cofactor engineering
FADH₂ supply & recycling optimization
Cofactor pathway validation
NADH regeneration in chiral synthesis
Redox mediator capability (FAD/FADH₂ cycle)
Cofactor regeneration efficiency
Two-component oxygenase reconstitution
Absolute enzyme substrate specificity
Flavin-dependent pathway attribution
Complex II electron transport studies
Unique redox potential and ETC entry point
Complex II activity isolation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


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